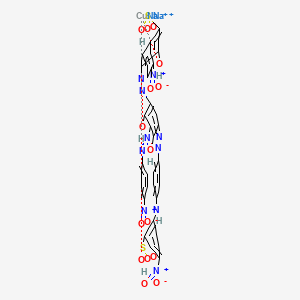
3-Amino-2,6-dichloroisonicotinic acid
Übersicht
Beschreibung
3-Amino-2,6-dichloroisonicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 3-Amino-2,6-dichloroisonicotinic acid consists of 16 bonds in total, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
3-Amino-2,6-dichloroisonicotinic acid has a molecular weight of 207.01. It contains 16 bonds in total, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen
Poly(amino acid)s for Biomedical Application
Research on polymers consisting of amino acid building blocks, such as poly(amino acid)s built from natural amino acids, highlights the biocompatible, biodegradable nature of these substances. Their degradation products are metabolizable, indicating their potential in biomedical applications, including drug delivery systems for genes and drugs, and as antiviral compounds (Thompson & Scholz, 2021).
Antifibrinolytic Therapy in Congenital Heart Surgery
The review on antifibrinolytic therapy, focusing on aprotinin and lysine analogs, underscores the role of amino acid derivatives in reducing bleeding and transfusion requirements in cardiac surgeries. This indicates a therapeutic application of amino acid-related compounds in clinical settings, supporting their importance in medical research (Eaton, 2008).
Biomedical Applications of Chemically and Microbiologically Synthesized Poly(glutamic acid) and Poly(lysine)
This review discusses the synthesis, properties, and biomedical applications of poly(glutamic acid) and poly(lysine), highlighting their suitability as biodegradable, edible, and non-toxic materials for drug delivery carriers and biological adhesives. This suggests a broad spectrum of potential applications for amino acid-based polymers in the biomedical field (Shih, Van, & Shen, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-2,6-dichloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLOTZPQFRWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731611 | |
| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,6-dichloroisonicotinic acid | |
CAS RN |
58484-01-8 | |
| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





